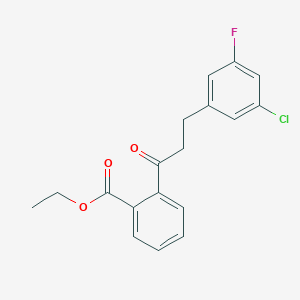

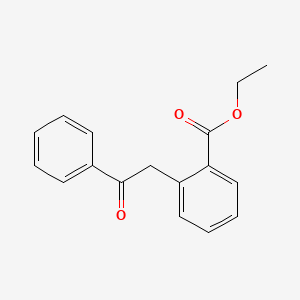

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 . It is also known by the IUPAC name ethyl 4-(2-oxo-2-phenylethyl)benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16O3/c1-2-20-17(19)15-10-8-13(9-11-15)12-16(18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.31 . Other physical and chemical properties such as its density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Structure Analysis and Synthesis

- The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, was analyzed using single-crystal X-ray crystallography, revealing details about its crystallization and molecular bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).

- In a study on azo polymers for reversible optical storage, a related compound was synthesized and analyzed for its interactions and properties in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Chemical Reactions and Mechanisms

- The alkaline hydrolysis mechanisms of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates were investigated, showing keto-carbonyl group participation in hydrolysis (Bowden & Byrne, 1996).

- A study on the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates demonstrated the conversion to ethyl (2E,4E)-2,4-alkadienoates and the processes involved in this transformation (Tanikaga, Nozaki, Nishida, & Kaji, 1984).

Biological and Pharmaceutical Applications

- Research on ethylene's effect on plant physiology indicated its role in transcript accumulation of benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT), linked to the biosynthesis of benzyl benzoate and phenylethyl benzoate (Dexter, Verdonk, Underwood, Shibuya, Schmelz, & Clark, 2008).

- The synthesis and structure of an ethyl phosphonamidate and an ethyl phosphonate, related to ethyl 2-(2-oxo-2-phenylethyl)benzoate, were characterized, providing insights into molecular assemblies in pharmaceutical research (Pietrzak, Modranka, Wojciechowski, Janecki, & Wolf, 2018).

Chemical Properties and Synthesis Techniques

- A study on the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate revealed insights into the hydrogenation process and its dependence on reaction temperature (Meng, Zhu, & Zhang, 2008).

Propriétés

IUPAC Name |

ethyl 2-phenacylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWRLOWMUUUSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645682 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898776-66-4 |

Source

|

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

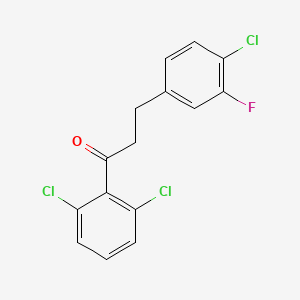

![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)